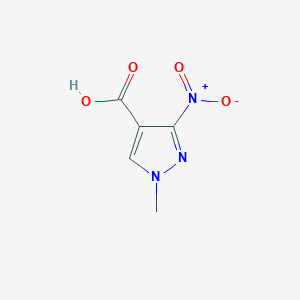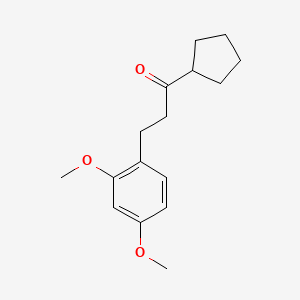
1-Cyclopentyl-3-(2,4-dimethoxyphenyl)propan-1-one
Übersicht
Beschreibung
1-Cyclopentyl-3-(2,4-dimethoxyphenyl)propan-1-one, commonly referred to as CPDP, is an organic compound used in a variety of scientific research applications. It is a cyclic ether derivative of propan-1-one, which is a three-carbon chain with a ketone group at one end and an ether group at the other. CPDP is a colorless, volatile liquid with a slightly sweet smell. It is a valuable research tool for scientists due to its unique properties, which make it useful for a wide range of applications.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Methods of Application
This compound was synthesized using ionic organic solids, such as 1,3-bis (carboxymethyl)imidazolium chloride as a catalyst. This allowed the Michael addition of N-heterocycles to chalcones .
Results or Outcomes
The yield of this reaction was moderate, due to the retro-Michael reaction .
Anticancer Research
Summary of the Application
Another structurally similar compound, 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, have been synthesized and evaluated as potential anticancer agents .
Methods of Application
These compounds were synthesized using various techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .
Results or Outcomes
Some of these compounds showed promising cytotoxic activity against Hela cell line with activity lower than 12 μM .
PI3Kδ Inhibitors
Summary of the Application
A series of novel 2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide Derivatives have been synthesized and evaluated as PI3Kδ inhibitors .
Results or Outcomes
The introduction of a 5-indolyl or 3,4-dimethoxyphenyl at the affinity pocket generated the most potent analogues with the IC 50 values of 217 to 266 nM, respectively .
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-(2,4-dimethoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-18-14-9-7-13(16(11-14)19-2)8-10-15(17)12-5-3-4-6-12/h7,9,11-12H,3-6,8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRIGTWIEAZAFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)C2CCCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620400 | |
| Record name | 1-Cyclopentyl-3-(2,4-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(2,4-dimethoxyphenyl)propan-1-one | |
CAS RN |
625445-85-4 | |
| Record name | 1-Cyclopentyl-3-(2,4-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




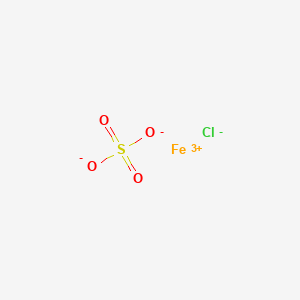

![Benzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B1612114.png)
![1-Azabicyclo[3.3.1]nonan-4-ol](/img/structure/B1612115.png)
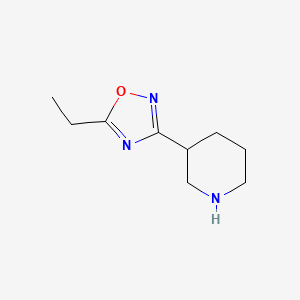
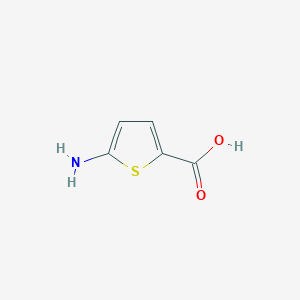
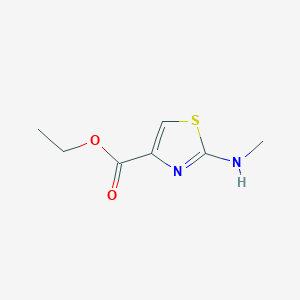
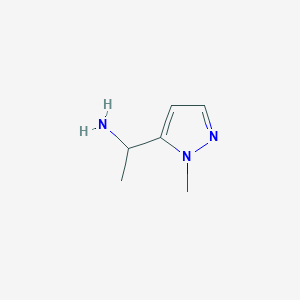
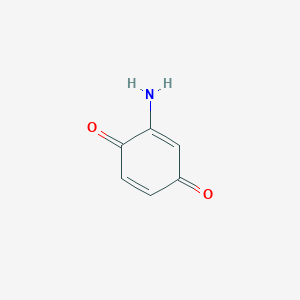

![Imidazo[1,2-A]pyrimidine-7-carbaldehyde](/img/structure/B1612128.png)
